Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate
Description
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate is a fluorinated benzoimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 of the benzimidazole core and an isopropyl acetate ester at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety influences solubility and bioavailability.
Properties
Molecular Formula |
C13H13F3N2O2 |
|---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
propan-2-yl 2-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]acetate |
InChI |
InChI=1S/C13H13F3N2O2/c1-7(2)20-10(19)6-8-4-3-5-9-11(8)18-12(17-9)13(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
InChI Key |
SEEJUQROUXFBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=C2C(=CC=C1)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The final step involves esterification of the benzimidazole derivative with isopropyl alcohol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The benzimidazole core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The structural analogs of this compound differ primarily in substituents at positions 2 and 4 of the benzimidazole ring. Below is a comparative analysis:
Key Observations:
- Trifluoromethyl vs.
- Ester vs. Ether/Sulfonamide : The isopropyl acetate ester offers tunable hydrolysis kinetics, enabling prodrug strategies, whereas sulfonamide or ether groups (as in analogs) provide stability and direct bioactivity .
Key Observations:
- The target compound’s synthesis likely requires harsh conditions (e.g., high temperature) due to the electron-withdrawing -CF₃ group, whereas derivatives with -NH₂ or sulfonamide groups are synthesized under milder conditions .
- Microwave-assisted methods could improve reaction efficiency for the target compound, as seen in related fluorinated benzimidazoles .
Biological Activity
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₂F₃N₃O₂
- CAS Number : 306935-42-2
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various viral strains, including:
- Dengue Virus (DENV) : Compounds in this class exhibited EC50 values in the micromolar range, indicating promising antiviral efficacy. The mechanism of action often involves inhibition of viral replication by targeting key enzymes such as RNA polymerases .
| Compound | Virus Targeted | EC50 (µM) |
|---|---|---|
| Compound A | DENV | 1.85 |
| Compound B | Yellow Fever Virus | 0.96 |
Antitumor Activity
Research has also indicated that benzimidazole derivatives possess antitumor properties. In vitro studies demonstrated that these compounds could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study Reference | Cancer Type | IC50 (µM) |
|---|---|---|
| Study 1 | Breast Cancer | 5.0 |
| Study 2 | Lung Cancer | 3.2 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication and tumor cell survival.
- Modulation of Signaling Pathways : It potentially alters signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Antiviral Efficacy
In a controlled study, a derivative similar to this compound was tested against DENV in Vero cells. The results demonstrated a significant reduction in viral load, with an EC50 value of approximately 1.85 µM, suggesting effective antiviral activity without notable cytotoxicity at higher concentrations .
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of benzimidazole derivatives revealed that this compound inhibited the growth of breast cancer cells with an IC50 value of 5.0 µM. The study concluded that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
